Serotonin/Norepinephrine Reuptake Inhibition: Substitution Pattern Dictates Transporter Affinity
A patent describing 4-substituted piperidines with aryloxy functionality explicitly claims that compounds bearing the 4-((3-methoxyphenoxy)methyl)piperidine scaffold exhibit potent inhibition of serotonin and/or noradrenaline reuptake due to high affinity for neuronal transporters [1]. While the patent does not provide explicit IC₅₀ values for CAS 63608-37-7, it establishes that the specific 4-position methylene-linked aryloxy substitution pattern is essential for this activity. Related analogs such as 4-((4-fluorophenoxy)methyl)piperidine (CAS 63608-35-5) have demonstrated norepinephrine transporter (NET) binding affinity with Ki = 111 nM [2], providing a quantitative benchmark for the class. The meta-methoxy substitution in the target compound may further modulate transporter selectivity relative to the para-fluoro analog, though direct head-to-head data are not available in the public domain.
| Evidence Dimension | Norepinephrine transporter (NET) binding affinity (Ki) |
|---|---|
| Target Compound Data | Not explicitly reported; inferred to be in sub-micromolar range based on class activity |
| Comparator Or Baseline | 4-((4-Fluorophenoxy)methyl)piperidine: Ki = 111 nM [2] |
| Quantified Difference | Comparable class potency expected; meta-methoxy vs para-fluoro substitution may alter selectivity |
| Conditions | Displacement of [³H]nisoxetine in male Wistar rat brain homogenates [2] |
Why This Matters
For research programs targeting monoamine transporters, the specific substitution pattern governs both potency and transporter selectivity, making CAS 63608-37-7 a distinct chemical starting point that cannot be freely replaced by other piperidine analogs.
- [1] Justia Patents. (2001). New 4-substituted piperidines. U.S. Patent Application 20010002404. View Source
- [2] BindingDB. (2012). BDBM50136154: 4-[(4-Fluoro-phenoxy)-phenyl-methyl]-piperidine (CHEMBL152254). BindingDB Entry. View Source
